molecular formula C18H23N3O3 B2764202 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2,5-dimethylfuran-3-carbonyl)piperidine CAS No. 1705548-95-3

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2,5-dimethylfuran-3-carbonyl)piperidine

Cat. No.: B2764202
CAS No.: 1705548-95-3
M. Wt: 329.4
InChI Key: XTCPZXIURCJTTD-UHFFFAOYSA-N
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Description

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2,5-dimethylfuran-3-carbonyl)piperidine is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2,5-dimethylfuran-3-carbonyl)piperidine typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a nitrile with hydroxylamine under acidic conditions to form an amidoxime, which is then cyclized to form the oxadiazole ring.

    Attachment of the cyclopropyl group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

    Formation of the piperidine ring: This can be synthesized through a reductive amination reaction involving a suitable aldehyde or ketone and an amine.

    Attachment of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include halides and amines.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted piperidines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activity. The presence of the oxadiazole ring, in particular, is of interest due to its known bioactivity in other compounds.

Medicine

In medicine, the compound could be investigated for its potential as a pharmaceutical agent. The combination of functional groups suggests it may interact with multiple biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials. The presence of the furan ring suggests it may have interesting electronic properties, making it a candidate for use in electronic materials.

Mechanism of Action

The mechanism of action of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2,5-dimethylfuran-3-carbonyl)piperidine is not well understood. it is likely that the compound interacts with multiple molecular targets due to its diverse functional groups. Potential targets include enzymes and receptors involved in various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methylamine
  • (2,5-Dimethylfuran-3-yl)methanone
  • Piperidin-1-yl(2,5-dimethylfuran-3-yl)methanone

Uniqueness

The uniqueness of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2,5-dimethylfuran-3-carbonyl)piperidine lies in its combination of functional groups. The presence of the oxadiazole ring, cyclopropyl group, piperidine ring, and furan ring in a single molecule is rare and provides the compound with unique chemical and biological properties.

Properties

IUPAC Name

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-11-8-15(12(2)23-11)18(22)21-7-3-4-13(10-21)9-16-19-17(20-24-16)14-5-6-14/h8,13-14H,3-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCPZXIURCJTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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